molecular formula C8H14ClNO3 B6182281 methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2613384-47-5

methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B6182281
CAS No.: 2613384-47-5
M. Wt: 207.7
InChI Key:
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.1.1]hexane core with an aminomethyl group and a carboxylate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often require specific equipment, such as a mercury lamp, to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach used in laboratory settings can be adapted for larger-scale production, provided the necessary equipment and conditions are met .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidants, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve specific catalysts and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the bicyclic core .

Mechanism of Action

The mechanism of action for methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound can engage in various pathways, depending on the functional groups present and the specific biological or chemical context . Its unique structure allows for specific binding interactions, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride stands out due to its specific functional groups and the potential for diverse chemical transformations. Its unique structure allows for applications in various fields, making it a versatile and valuable compound in scientific research .

Properties

CAS No.

2613384-47-5

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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